
3,6,9,12,15,21,24,27,30,33-Decaoxa-18-azapentatriacontane-1,35-dioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12,15,21,24,27,30,33-Decaoxa-18-azapentatriacontane-1,35-dioic acid is a complex organic compound characterized by its multiple ether and amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,21,24,27,30,33-Decaoxa-18-azapentatriacontane-1,35-dioic acid typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds containing ether and amine functionalities, followed by their sequential coupling and functionalization to achieve the final product. Common reagents used in these reactions include alkyl halides, amines, and protecting groups to ensure selective reactions at desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12,15,21,24,27,30,33-Decaoxa-18-azapentatriacontane-1,35-dioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
3,6,9,12,15,21,24,27,30,33-Decaoxa-18-azapentatriacontane-1,35-dioic acid has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: It serves as a linker or spacer in the design of biologically active molecules, such as drugs and probes.
Medicine: The compound’s unique structure makes it a potential candidate for drug delivery systems and therapeutic agents.
Industry: It is used in the production of specialty chemicals, materials, and coatings with specific properties.
Wirkmechanismus
The mechanism by which 3,6,9,12,15,21,24,27,30,33-Decaoxa-18-azapentatriacontane-1,35-dioic acid exerts its effects involves interactions with various molecular targets and pathways. The compound’s multiple ether and amine groups enable it to form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of target molecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene glycol (PEG): Similar in having multiple ether groups, but lacks the amine functionalities.
Polyamines: Contain multiple amine groups but do not have the extensive ether linkages found in 3,6,9,12,15,21,24,27,30,33-Decaoxa-18-azapentatriacontane-1,35-dioic acid.
Uniqueness
This compound is unique due to its combination of ether and amine groups, which provide a versatile platform for chemical modifications and applications. This dual functionality distinguishes it from other compounds and enhances its potential in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
29340-47-4 |
|---|---|
Molekularformel |
C24H47NO14 |
Molekulargewicht |
573.6 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C24H47NO14/c26-23(27)21-38-19-17-36-15-13-34-11-9-32-7-5-30-3-1-25-2-4-31-6-8-33-10-12-35-14-16-37-18-20-39-22-24(28)29/h25H,1-22H2,(H,26,27)(H,28,29) |
InChI-Schlüssel |
WARJVUQUSJRCJT-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCOCC(=O)O)NCCOCCOCCOCCOCCOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


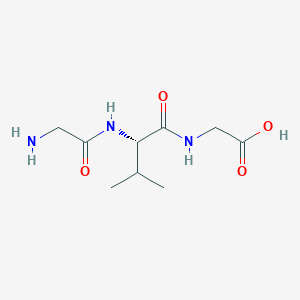
![5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione](/img/structure/B14688008.png)
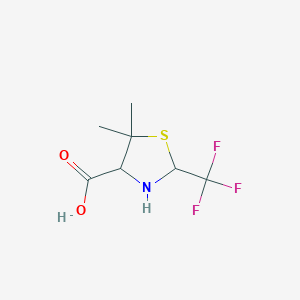

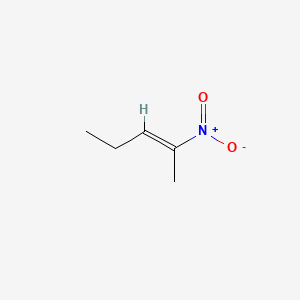
![10-Methoxynaphtho[2,1-b][1,5]naphthyridine](/img/structure/B14688027.png)
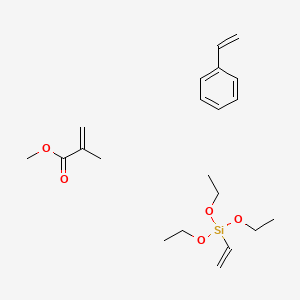

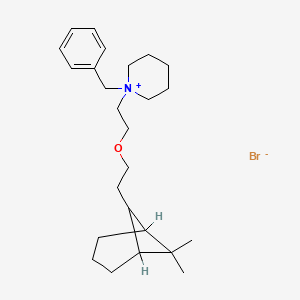
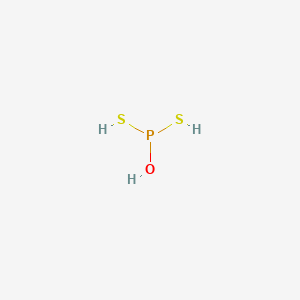


![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688066.png)

